molecular formula C12H18O3 B8603202 5-Vinyloxy-1,3-adamantanediol CAS No. 500541-89-9

5-Vinyloxy-1,3-adamantanediol

Cat. No.: B8603202
CAS No.: 500541-89-9
M. Wt: 210.27 g/mol
InChI Key: SVBJRWPSEHOETN-UHFFFAOYSA-N
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Description

5-Vinyloxy-1,3-adamantanediol is a bicyclic diamondoid compound featuring an adamantane core substituted with hydroxyl (-OH) groups at positions 1 and 3 and a vinyloxy (-O-CH₂-CH₂) moiety at position 5. Adamantane derivatives are prized for their thermal stability, rigidity, and resistance to chemical degradation due to their diamondoid structure .

Properties

CAS No.

500541-89-9

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

5-ethenoxyadamantane-1,3-diol

InChI

InChI=1S/C12H18O3/c1-2-15-12-5-9-3-10(13,7-12)6-11(14,4-9)8-12/h2,9,13-14H,1,3-8H2

InChI Key

SVBJRWPSEHOETN-UHFFFAOYSA-N

Canonical SMILES

C=COC12CC3CC(C1)(CC(C3)(C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Adamantane Diol Derivatives

Structural and Molecular Comparison

The primary analogs for comparison include 5,7-Dimethyl-1,3-adamantanediol (CAS 10347-01-0) and other adamantane-based diols. Key structural differences lie in the substituents at position 5:

  • 5-Vinyloxy-1,3-adamantanediol : Vinyloxy group (-O-CH₂-CH₂).
  • 5,7-Dimethyl-1,3-adamantanediol : Methyl groups (-CH₃) at positions 5 and 7.
Table 1: Molecular Properties of Adamantane Diols
Property This compound (Theoretical) 5,7-Dimethyl-1,3-adamantanediol (Observed)
Molecular Formula C₁₂H₁₈O₃ C₁₂H₂₀O₂
Molecular Weight (g/mol) 210.27 196.29
Substituent Type Polar vinyloxy group Nonpolar methyl groups
Key Functional Groups -OH (diol), -O-CH₂-CH₂ -OH (diol), -CH₃

Physicochemical Properties

The substituents significantly influence solubility, hydrophobicity, and thermal stability:

Table 2: Calculated Thermodynamic Properties (Methods: Joback, Crippen)
Property 5,7-Dimethyl-1,3-adamantanediol (Data) This compound (Predicted)
Gibbs Free Energy (ΔfG°, kJ/mol) -250.3 Lower (due to polar substituent)
logPoct/wat 2.8 ~2.0 (more hydrophilic)
Water Solubility (log10WS) -3.1 Higher (polar group enhances solubility)
Melting Point (°C) 165–170 Lower (disrupted crystal packing)

Key Observations :

  • The vinyloxy group increases polarity compared to methyl substituents, likely improving aqueous solubility but reducing thermal stability .
  • Methyl groups in 5,7-Dimethyl-1,3-adamantanediol enhance hydrophobicity (logP = 2.8), making it more suitable for lipid-rich environments .

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